
4-Bromo-2-(tert-butyl)-5-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(tert-butyl)-5-chlorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, chlorine, and tert-butyl groups attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-5-chlorophenol can be achieved through several methods. One common approach involves the bromination and chlorination of 2-(tert-butyl)phenol. The reaction typically uses bromine and chlorine as halogenating agents in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(tert-butyl)-5-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenols and hydroxy derivatives.
Applications De Recherche Scientifique
4-Bromo-2-(tert-butyl)-5-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(tert-butyl)-5-chlorophenol involves its interaction with molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(tert-butyl)phenol
- 2-Bromo-4-(tert-butyl)phenol
- 4-Chloro-2-(tert-butyl)phenol
Uniqueness
4-Bromo-2-(tert-butyl)-5-chlorophenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring, which imparts distinct chemical reactivity and biological activity. The tert-butyl group also contributes to its steric properties, influencing its interactions with other molecules.
Propriétés
Formule moléculaire |
C10H12BrClO |
|---|---|
Poids moléculaire |
263.56 g/mol |
Nom IUPAC |
4-bromo-2-tert-butyl-5-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,1-3H3 |
Clé InChI |
MEXPWLQEGFLZNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B13044961.png)
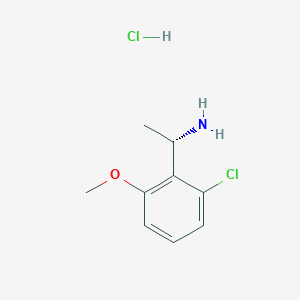
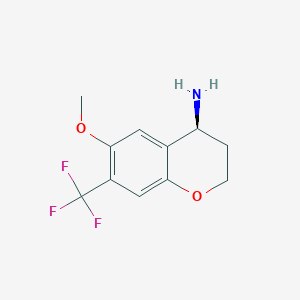
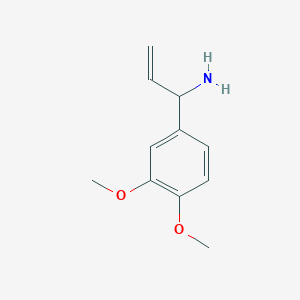



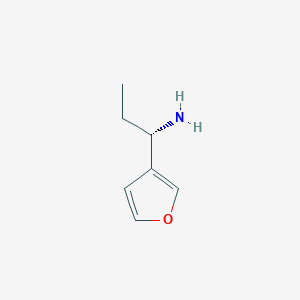
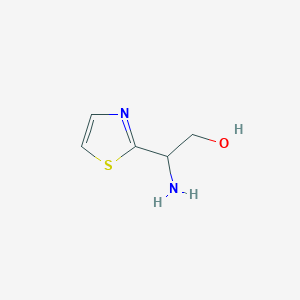
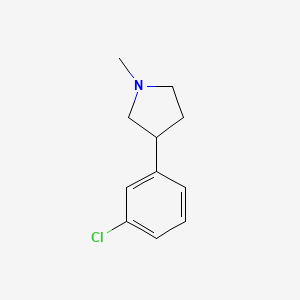
![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)

![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)
